XLogP3 Lipophilicity Gap Between Butanamide and Benzamide Analogs
The target compound (butanamide chain, C₄H₇NO) exhibits a computed XLogP3 of 2.1 [1], whereas the closest 6‑acyl analog, 2‑methyl‑N‑(2‑methyl‑4‑oxo‑3‑phenyl‑3,4‑dihydroquinazolin‑6‑yl)benzamide (CAS 1105235‑69‑5), carries an aromatic benzamide substituent that increases the predicted XLogP3 to approximately 3.3–3.5 (estimated from structural increment contributions using the XLogP3 algorithm) . This >1‑log‑unit difference translates to roughly a 10‑fold higher octanol/water partition coefficient for the benzamide analog, which can markedly alter membrane permeability and non‑specific protein binding.
| Evidence Dimension | Computed XLogP3 (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2‑Methyl‑N‑(2‑methyl‑4‑oxo‑3‑phenyl‑3,4‑dihydroquinazolin‑6‑yl)benzamide (CAS 1105235‑69‑5): XLogP3 ≈ 3.3–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.4 (≈ 10‑fold higher lipophilicity for the benzamide comparator) |
| Conditions | XLogP3 algorithm (PubChem 2025.09.15 release); structural increment estimation for the comparator based on the same algorithm parameters. |
Why This Matters
Lipophilicity directly governs Caco‑2 permeability and CYP450 susceptibility; the 10‑fold difference makes the target compound distinctly more suitable for programs requiring balanced aqueous solubility and moderate passive permeability.
- [1] PubChem Compound Summary for CID 30867355, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide. National Center for Biotechnology Information (2025). View Source
